molecular formula C16H15NO3 B2754257 N-(4-acetylphenyl)-2-phenoxyacetamide CAS No. 127221-07-2

N-(4-acetylphenyl)-2-phenoxyacetamide

Cat. No.: B2754257
CAS No.: 127221-07-2
M. Wt: 269.3
InChI Key: DBWULBWIOTWXON-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-phenoxyacetamide is an organic compound with the molecular formula C16H15NO3 It is a derivative of acetanilide and phenoxyacetic acid, characterized by the presence of an acetyl group attached to the phenyl ring and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-phenoxyacetamide typically involves the reaction of 4-acetylphenylamine with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (25-40°C).
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

N-(4-acetylphenyl)-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a drug candidate due to its structural similarity to known pharmacophores.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The acetyl group and phenoxyacetamide moiety can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Similar structure with a sulfonamide group.

    N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide: Contains a chloro and methoxy substituent on the benzamide ring.

    N-(4-acetylphenyl)-N-(diphenylphosphino)-P,P-diphenylphosphinous amide: Contains diphenylphosphino groups.

Uniqueness

N-(4-acetylphenyl)-2-phenoxyacetamide is unique due to its combination of acetyl and phenoxyacetamide groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(4-acetylphenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-12(18)13-7-9-14(10-8-13)17-16(19)11-20-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWULBWIOTWXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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